N-ethyl-3-iodo-4-methylaniline

Catalog No.
S12527198
CAS No.
M.F
C9H12IN
M. Wt
261.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-3-iodo-4-methylaniline

Product Name

N-ethyl-3-iodo-4-methylaniline

IUPAC Name

N-ethyl-3-iodo-4-methylaniline

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

InChI

InChI=1S/C9H12IN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3

InChI Key

YTCBAJPTQCYTAG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)C)I

N-ethyl-3-iodo-4-methylaniline is an organic compound classified as an aromatic amine. Its molecular formula is C₉H₁₀I, and it features an ethyl group, an iodine atom, and a methyl group attached to a phenyl ring. The compound exhibits a characteristic structure where the iodine atom is positioned at the third carbon of the aniline ring, and the methyl group is located at the fourth carbon. This specific arrangement influences its chemical behavior and reactivity.

, including:

  • Nucleophilic Substitution: The iodine atom is a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the iodine.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of the electron-donating methyl group, making it more reactive towards electrophiles.
  • Coupling Reactions: It can be employed in palladium-catalyzed coupling reactions to form biaryl compounds, which are significant in organic synthesis and materials science.

The synthesis of N-ethyl-3-iodo-4-methylaniline typically involves several steps:

  • Preparation of 3-Iodo-4-methylaniline: Starting from 2-Iodo-4-nitrotoluene, it undergoes reduction using iron powder in a methanol-water mixture, yielding 3-iodo-4-methylaniline .
  • Alkylation: The final step involves the alkylation of 3-iodo-4-methylaniline with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate to obtain N-ethyl-3-iodo-4-methylaniline.

N-ethyl-3-iodo-4-methylaniline has potential applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be used in developing new materials with specific electronic or optical properties.
  • Dyes and Pigments: Compounds containing similar structures are often utilized in dye manufacturing due to their vibrant colors.

Several compounds share structural features with N-ethyl-3-iodo-4-methylaniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-IodoanilineIodine at position 3Lacks ethyl group
4-MethylanilineMethyl at position 4Lacks iodine
N,N-Diethyl-anilineTwo ethyl groupsNo halogen substituent
2-Iodo-N-methylanilineIodine at position 2Different positioning of iodine

N-ethyl-3-iodo-4-methylaniline is unique due to the combination of both an ethyl group and an iodine substituent on the aromatic ring, which influences its reactivity and potential applications differently than its analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

261.00145 g/mol

Monoisotopic Mass

261.00145 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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